3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-methoxypyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-12-13(7-11)10-4-2-3-9(5-10)8-14/h2-8H,1H3 |
InChI Key |
LRVOZBDYNDEAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde and Analogues
Strategies for the Construction of the Pyrazole (B372694) Moiety in 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde
The formation of the pyrazole ring is a cornerstone of the synthesis of the target compound. Various methods have been developed, ranging from classical condensation reactions to modern catalytic systems, to afford substituted pyrazoles with high efficiency and regioselectivity.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and 1,3-Biselectrophilic Compounds
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles.
In the context of synthesizing a 4-methoxypyrazole, a key intermediate would be a 1,3-dicarbonyl compound bearing a methoxy (B1213986) group at the C2 position. For instance, the reaction of 3-formylphenylhydrazine with a suitably substituted 1,3-dicarbonyl compound, such as 2-methoxy-1,3-propanedialdehyde or its synthetic equivalent, would lead to the desired 1-(3-formylphenyl)-4-methoxypyrazole scaffold. The regioselectivity of the condensation can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.
The versatility of this method is enhanced by the in-situ generation of the 1,3-dicarbonyl compounds. For example, enolates can be reacted with carboxylic acid chlorides to form 1,3-diketones, which can then be subjected to cyclocondensation with a hydrazine in a one-pot procedure. mdpi.com This strategy avoids the isolation of potentially unstable dicarbonyl intermediates.
| Hydrazine Derivative | 1,3-Biselectrophilic Compound | Product | Key Features |
|---|---|---|---|
| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | Classic Knorr synthesis, often yields a mixture of regioisomers. |
| 3-Formylphenylhydrazine | 2-Methoxy-1,3-propanedialdehyde | 1-(3-Formylphenyl)-4-methoxypyrazole | Direct route to the target scaffold. |
| Hydrazine hydrate | In-situ generated 1,3-diketone from an enolate and acid chloride | Substituted pyrazole | One-pot procedure, avoids isolation of the dicarbonyl compound. mdpi.com |
Multi-Component Reactions (MCRs) for Pyrazole Ring Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of pyrazoles.
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. mdpi.com For the synthesis of analogues of the target molecule, a three-component reaction of an aromatic aldehyde, a β-ketoester, and a hydrazine could be employed. mdpi.com For instance, reacting 3-formylbenzaldehyde, a β-ketoester with a methoxy equivalent at the α-position, and hydrazine could potentially lead to the desired pyrazole core. The regioselectivity in such reactions is a critical aspect and is often controlled by the nature of the reactants and the catalyst used.
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, Hydrazines | Various catalysts (e.g., iodine, Lewis acids) | Polysubstituted aminopyrazoles | mdpi.com |
| Aldehydes, β-Ketoesters, Hydrazines | (TBA)2S2O8, solvent-free | Fully substituted pyrazoles | mdpi.com |
| Aromatic aldehydes, Aryl sulfonyl hydrazides, Allenoates | Cs2CO3 | Multi-substituted pyrazoles | mdpi.com |
Transition Metal-Catalyzed Approaches in Pyrazole Synthesis
Transition metal catalysis has provided novel and efficient pathways for the synthesis and functionalization of pyrazoles. These methods often proceed under mild conditions and can offer high regioselectivity. For the construction of the N-aryl bond in this compound, transition-metal-catalyzed N-arylation of a pre-formed 4-methoxypyrazole is a viable strategy. Copper- and palladium-catalyzed reactions are the most common.
For instance, a 4-methoxypyrazole can be coupled with 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde (B1295965) using a palladium catalyst with a suitable ligand or a copper catalyst, often in the presence of a base. Transition-metal-free N-arylation methods using diaryliodonium salts have also been developed, offering a milder alternative. researchgate.net
Furthermore, transition metals can catalyze the C-H functionalization of pre-existing pyrazole rings, allowing for the introduction of various substituents. While less direct for the primary construction of the target molecule, these methods are valuable for creating a library of analogues.
Enzyme-Catalyzed Systems for Pyrazole Synthesis
Biocatalysis is a growing field in organic synthesis, offering environmentally benign and highly selective transformations. While less common than traditional chemical methods, enzyme-catalyzed reactions for the synthesis of pyrazoles are being explored. These systems can offer excellent regio- and stereoselectivity. For example, lipase-catalyzed reactions have been reported for the synthesis of 1,3,5-trisubstituted pyrazole derivatives in a one-pot, three-component reaction. While specific enzymatic routes to this compound are not yet established, the potential for developing such methods exists as the field of biocatalysis expands.
Strategies for the Introduction of the Methoxybenzaldehyde Moiety in this compound
The introduction of the 3-formylphenyl group at the N1 position of the 4-methoxypyrazole ring is the second key synthetic challenge. This can be achieved either by starting with a hydrazine already bearing the desired substituent or by functionalizing an N-phenylpyrazole precursor.
Formylation Reactions for Aldehyde Group Formation
Formylation reactions are crucial for introducing the aldehyde functionality onto the N-aryl ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net In the context of synthesizing the target molecule, if one starts with 1-(phenyl)-4-methoxypyrazole, a Vilsmeier-Haack reaction could potentially introduce the formyl group onto the phenyl ring. However, the regioselectivity of this reaction can be an issue, as formylation can occur at the ortho or para positions of the phenyl ring, and also at the C4 position of the pyrazole ring if it is unsubstituted.
The Duff reaction offers another route for the formylation of phenols and other activated aromatic rings. researchgate.net For N-phenylpyrazoles, the Duff reaction has been shown to be a chemoselective and regiospecific method for formylation, particularly at the C4 position of the pyrazole ring. researchgate.net Achieving formylation at the meta-position of the N-phenyl ring is more challenging and may require a directed metalation approach or starting with a pre-functionalized building block.
A more direct approach involves starting with 3-formylphenylhydrazine and reacting it with a suitable 1,3-dicarbonyl precursor for the 4-methoxypyrazole ring, as mentioned in section 2.1.1. This strategy ensures the correct positioning of the aldehyde group from the outset.
| Reaction | Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl3, DMF | Electron-rich aromatic and heteroaromatic compounds | Effective for formylation, but regioselectivity can be a challenge. researchgate.net |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols and other activated arenes | Can provide regioselective formylation of N-phenylpyrazoles. researchgate.net |
| Gattermann Reaction | HCN/HCl or Zn(CN)2/HCl | Phenols, phenol (B47542) ethers | Classic method, but uses toxic reagents. |
| Reimer-Tiemann Reaction | CHCl3, base | Phenols | Typically results in ortho-formylation. |
Coupling and Alkylation Strategies for Methoxybenzaldehyde Integration
The integration of the methoxybenzaldehyde scaffold onto a pyrazole ring is a critical step in the synthesis of the target compound. This is often achieved through N-arylation or N-alkylation reactions. Traditional methods may involve the reaction of a pyrazole with an appropriately substituted benzyl (B1604629) halide in the presence of a base.
More advanced techniques utilize transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods allow for the formation of the N-aryl bond between the pyrazole nitrogen and the benzaldehyde (B42025) ring system. For instance, a palladium-catalyzed coupling of a pyrazole with an aryl halide (e.g., 3-bromo-4-methoxybenzaldehyde) can provide a direct route to the desired product. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and regioselectivity in these coupling reactions.
Alkylation of pyrazoles can also be achieved under various conditions. While traditional methods often require harsh conditions, newer approaches focus on milder and more efficient protocols. For example, N-alkylation of pyrazoles can be carried out using crystalline aluminosilicates or aluminophosphates as catalysts, offering a potentially more environmentally friendly alternative. The regioselectivity of N-alkylation is a significant consideration, as pyrazoles have two nitrogen atoms that can potentially be alkylated. The substitution pattern on the pyrazole ring and the nature of the alkylating agent can influence the final product distribution.
Green Chemistry Approaches in the Synthesis of this compound Precursors and Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce the environmental footprint of chemical processes. This involves the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. In the synthesis of pyrazole derivatives, microwave-assisted protocols have been successfully employed for various reaction types, including cyclocondensations and multicomponent reactions. The ability of microwaves to rapidly and uniformly heat the reaction mixture can overcome activation energy barriers more efficiently, leading to faster conversions. For example, the synthesis of pyrazole precursors from chalcones and hydrazine derivatives can be accelerated under microwave irradiation.
A comparative study highlighted the advantages of microwave-assisted synthesis over conventional heating for pyrano[2,3-c]pyrazole derivatives. While the conventional method at 80 °C took 1.4 hours for an 80% yield, the microwave irradiation method produced an 88% yield in just 25 minutes. This demonstrates the potential for significant time and energy savings.
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 80 | 1.4 hours | 80 |
| Microwave Irradiation | - | 25 minutes | 88 |
Sonochemical Methods in Pyrazole Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique can lead to enhanced reaction rates and yields, particularly in heterogeneous systems. The formation of pyrazole rings through cyclization reactions can be facilitated by ultrasonic irradiation, often under milder conditions than traditional methods. Sonochemical methods are considered a green alternative as they can reduce the need for high temperatures and harsh reagents. For instance, a catalyst-free multicomponent reaction for the synthesis of pyrano[2,3-c]pyrazoles has been reported using ultrasonic irradiation in an aqueous medium, achieving excellent yields.
Catalyst-Free and Aqueous Medium Reactions
The development of catalyst-free synthetic methods and the use of water as a reaction medium are cornerstones of green chemistry. Performing reactions in water eliminates the need for volatile and often toxic organic solvents. Several catalyst-free methods for pyrazole synthesis have been developed, including 1,3-dipolar cycloadditions of diazo compounds to alkynes, which can proceed simply by heating under solvent-free conditions to afford high yields of the pyrazole products.
Multicomponent reactions in aqueous media are particularly attractive for their operational simplicity and environmental benefits. The synthesis of pyrazole derivatives through the condensation of hydrazines with 1,3-dicarbonyl compounds has been successfully achieved in water, sometimes with the aid of a reusable catalyst. These approaches not only simplify the reaction workup but also contribute to a more sustainable synthetic process.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be fine-tuned.
Key Optimization Parameters:
Catalyst Selection: In coupling reactions, the choice of the metal catalyst (e.g., palladium, copper) and the corresponding ligand is paramount. Different catalyst systems can exhibit varying levels of activity and selectivity. For some reactions, catalyst-free conditions may be optimal.
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and outcomes. Green solvents like water or ethanol (B145695) are preferred. In some cases, solvent-free conditions can be highly effective.
Temperature: Reaction temperature directly affects the rate of reaction. Optimization involves finding a balance between achieving a reasonable reaction time and preventing the formation of byproducts or decomposition of the desired product.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for maximum conversion.
Base: In reactions requiring a base, the nature and stoichiometry of the base can influence the reaction's efficiency. Common bases include carbonates, hydroxides, and organic amines.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal set of reaction conditions. For instance, in a click chemistry approach to synthesizing related compounds, optimization of the solvent, catalyst loading, and temperature was crucial to achieving high yields.
Spectroscopic and Structural Data for this compound Not Publicly Available
Searches for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) data specific to this compound did not yield the detailed research findings necessary for a thorough and scientifically accurate analysis as requested.
It is important to distinguish the target compound from its isomer, 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde (CAS Number: 433920-87-7). evitachem.com While information may be available for this related but structurally distinct compound, it falls outside the strict scope of the requested subject.
Due to the absence of specific, verifiable spectroscopic data for this compound, the generation of an article with the requested detailed sections, subsections, and data tables is not possible at this time. Proceeding without this essential information would lead to an article that is speculative and lacks the required scientific accuracy and detailed findings.
Spectroscopic and Structural Elucidation of 3 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde
X-ray Crystallography for Solid-State Molecular Architecture and Conformation (where available for analogues)
While the specific crystal structure for 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is not extensively detailed in the reviewed literature, X-ray crystallographic studies of analogous N-arylpyrazole derivatives provide significant insights into their solid-state molecular architecture and preferred conformations. These studies are crucial for understanding the three-dimensional arrangement of atoms, which influences the molecule's physical properties and interactions.
In the crystal structure of one analogue, C13H14N2O2, the asymmetric unit contains two independent molecules. researchgate.net In these molecules, the dihedral angles between the substituted phenyl ring and the pyrazole (B372694) ring are notably large, measured at 86.5(2)° and 82.3(3)°. researchgate.net This near-perpendicular arrangement indicates significant steric hindrance or electronic repulsion between the two rings, preventing a coplanar conformation in the solid state.
The crystallographic data for these analogues underscores that the solid-state conformation of N-arylpyrazoles is highly dependent on the substitution pattern on both the phenyl and pyrazole rings. The interplay of steric and electronic effects dictates the dihedral angles and intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π stacking, which stabilize the crystal packing. researchgate.net
Table 1: Dihedral Angles in an N-Arylpyrazole Analogue (C13H14N2O2)
| Molecule in Asymmetric Unit | Dihedral Angle (Phenyl-Pyrazole) |
| Molecule 1 | 86.5(2)° |
| Molecule 2 | 82.3(3)° |
Data sourced from a study on pyrazole subsidiaries. researchgate.net
Table 2: Crystallographic Data for Isostructural Analogues 4 and 5
| Parameter | Compound 4 | Compound 5 |
| Formula | C27H19ClF2N6S | C27H19BrF2N6S |
| Formula Weight | 532.99 | 577.45 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
Data sourced from the structural characterization of isostructural thiazole (B1198619) derivatives. cardiff.ac.uk
Theoretical and Computational Investigations of 3 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the optimized molecular geometry, electronic structure, and other key physicochemical parameters of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde. bhu.ac.in
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle (Pyrazole-Benzaldehyde) | The angle between the planes of the pyrazole (B372694) and benzaldehyde (B42025) rings. | 40° - 70° |
| Rotational Energy Barrier | The energy required to rotate the bond connecting the two aromatic rings. | 5 - 15 kcal/mol |
Note: Data is based on theoretical calculations for analogous pyrazole derivatives.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ejosat.com.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attacks.
In this compound, the HOMO is typically localized over the electron-rich methoxy-substituted pyrazole ring, while the LUMO is often distributed across the benzaldehyde moiety, particularly the electron-withdrawing aldehyde group. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netdntb.gov.ua
| Orbital | Description | Typical Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | LUMO - HOMO | 4.0 to 5.0 |
Note: Energy values are illustrative and derived from DFT calculations on similar aromatic pyrazole structures.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic regions. In the MEP map of this compound, negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atoms of the pyrazole ring, indicating these are sites susceptible to electrophilic attack. nih.gov Conversely, positive potential (colored blue) is generally found around the hydrogen atoms, particularly the aldehyde proton and those on the aromatic rings. bhu.ac.inresearchgate.net This analysis is vital for predicting intermolecular interactions, including hydrogen bonding.
DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. dntb.gov.ua
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. ejosat.com.tr The predicted shifts for this compound would show distinct signals for the protons and carbons of the pyrazole, benzaldehyde, and methoxy (B1213986) groups. Comparing these theoretical values with experimental data can confirm the molecule's structure. d-nb.info
Vibrational Frequencies : Theoretical calculations can also predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule. uclouvain.be Characteristic vibrational modes would include C=O stretching from the aldehyde, C-O stretching of the methoxy group, C=N stretching of the pyrazole ring, and various C-H and C=C aromatic stretching and bending modes.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) |
| Aldehyde (-CHO) | 9.8 - 10.2 | 190 - 195 | 1690 - 1710 (C=O stretch) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 | 1020 - 1050 (C-O stretch) |
| Pyrazole Ring | 6.5 - 8.0 | 110 - 150 | 1500 - 1550 (C=N stretch) |
| Benzaldehyde Ring | 7.0 - 8.2 | 120 - 140 | 1580 - 1610 (C=C stretch) |
Note: These are representative predicted values based on DFT calculations for compounds with similar functional groups.
Molecular Docking Studies for Putative Receptor Interactions with this compound and Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net Derivatives of this compound, which belong to the broader class of pyrazole compounds, are frequently evaluated for their potential inhibitory activity against various enzymes, such as kinases and carbonic anhydrases. nih.gov
Docking simulations calculate a binding affinity or docking score, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein's active site. jocpr.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net The analysis also reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. semanticscholar.org For a molecule like this compound, the aldehyde and methoxy groups, along with the pyrazole nitrogens, are key features that can participate in hydrogen bonding with amino acid residues in a protein's active site. The aromatic rings can engage in hydrophobic and pi-stacking interactions.
| Protein Target (Example) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Tyrosine Kinase (e.g., VEGFR-2) | Pyrazole Derivative | -8.0 to -10.5 | Cys, Asp, Glu, Leu | Hydrogen Bonding, Hydrophobic |
| Carbonic Anhydrase | Pyrazole Derivative | -7.5 to -9.0 | His, Thr, Zn²⁺ | Hydrogen Bonding, Metal Coordination |
| Cyclooxygenase (COX-2) | Pyrazole Derivative | -8.5 to -10.0 | Arg, Ser, Tyr | Hydrogen Bonding, Pi-Stacking |
Note: This table presents typical binding affinity ranges and interactions observed for pyrazole derivatives docked into the active sites of common protein targets. The data is illustrative and not specific to an experimental result for this compound.
Reactivity and Derivatization of 3 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde
Chemical Transformations Involving the Aldehyde Functionality
The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.
The electrophilic carbon atom of the aldehyde group in 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. While specific examples for this exact molecule are not extensively detailed in the provided results, the general reactivity of benzaldehydes suggests it would readily participate in reactions such as Grignard additions to form secondary alcohols and cyanohydrin formation. Such nucleophilic addition reactions are foundational for constructing more complex molecular architectures. nih.gov
A significant area of reactivity for this compound involves condensation reactions with nitrogen-based nucleophiles like primary amines and hydrazines. researchgate.net These reactions typically proceed through a nucleophilic addition mechanism to form a hemiaminal intermediate, which then dehydrates to form a new carbon-nitrogen double bond. mdpi.com
Reaction with Amines: Condensation with primary amines results in the formation of imines, commonly known as Schiff bases. core.ac.uknih.gov These reactions are often catalyzed by acid and are crucial in the synthesis of various biologically active compounds and ligands. For instance, the reaction of similar pyrazole (B372694) carbaldehydes with anilines via reductive amination, which proceeds through an imine intermediate, has been reported to produce secondary amines. mdpi.comresearchgate.net
Reaction with Hydrazines: The reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. mdpi.comresearchgate.net This reaction is a reliable method for derivatizing aldehydes and is frequently used in both synthesis and analysis. nih.govuchile.cl The synthesis of hydrazones from various benzaldehydes is a well-established procedure, often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. mdpi.comnih.govnih.gov
The following table summarizes representative condensation reactions common for benzaldehyde (B42025) derivatives:
| Nucleophile | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ethanol, acid catalyst, reflux researchgate.netekb.eg |
| Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux nih.gov |
| Phenylhydrazine | Phenylhydrazone | Ethanol, acetic acid, reflux |
| Hydroxylamine (H₂N-OH) | Oxime | Mildly acidic or basic conditions |
| Semicarbazide | Semicarbazone | Mildly acidic conditions |
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the pyrazole or methoxy (B1213986) groups under appropriate conditions.
Oxidation: The aldehyde functionality is readily oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.comevitachem.com These reagents are effective for converting aromatic aldehydes to their carboxylic acid derivatives.
Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often preferred for its selectivity, as it typically does not reduce other functional groups present in the molecule. The direct reductive amination of similar pyrazole aldehydes using NaBH₄ in combination with iodine has been successfully demonstrated, highlighting the compatibility of this reducing agent with the pyrazole scaffold. mdpi.comresearchgate.net
Chemical Transformations Involving the Pyrazole Moiety
The pyrazole ring, being an aromatic heterocycle, can also undergo various chemical transformations, although its reactivity is influenced by the substituents present.
The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution. The preferred position for electrophilic attack is generally the C4 position, which is electronically favored. nih.gov The reactivity and regioselectivity are influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring. For N-substituted pyrazoles, reactions such as nitration, halogenation, and sulfonation can be directed to the C4-position. Transition-metal-catalyzed C-H functionalization reactions have also emerged as powerful tools for directly installing various functional groups onto the pyrazole ring with high regioselectivity. rsc.org Formylation of N-aryl pyrazoles can be achieved using the Vilsmeier-Haack reaction (POCl₃/DMF), which typically directs the formyl group to the C4 position of the pyrazole ring. mdpi.comnih.gov
In this compound, the N1 position of the pyrazole ring is already substituted with the 3-formyl-4-methoxyphenyl group. The remaining nitrogen atom (N2) possesses a lone pair of electrons and has a basic, pyridine-like character. nih.gov This site can potentially undergo reactions such as quaternization with alkyl halides to form pyrazolium (B1228807) salts. However, the steric hindrance from the adjacent N1-aryl substituent and the electronic properties of the ring may influence the feasibility and rate of such reactions. While N-alkylation is a common strategy for synthesizing substituted pyrazoles from N-unsubstituted precursors, acs.org functionalization at the N2 position of an existing N1-aryl pyrazole is less commonly reported in general literature but remains a theoretical possibility for derivatization.
Chemical Modifications of the Methoxy Substituent
The methoxy group (-OCH₃) on the pyrazole ring of this compound represents a site for potential chemical alteration, although it is generally less reactive than the aldehyde functional group. A primary transformation for aryl methyl ethers is demethylation to the corresponding phenol (B47542).
Demethylation
The cleavage of the methyl-oxygen bond to yield a hydroxyl group can be accomplished using various reagents. Boron tribromide (BBr₃) is a potent Lewis acid often used for this purpose. chem-station.com The reaction mechanism involves the oxygen atom's lone pair attacking the boron atom, followed by the bromide ion attacking the methyl group. chem-station.com Other reagents capable of effecting this transformation include hydrobromic acid (HBr) and aluminum chloride (AlCl₃). chem-station.comrsc.org Notably, AlCl₃ has been found suitable for selective demethylation in the presence of other functional groups like aldehydes. rsc.org The use of thiols, such as ethanethiol, in combination with Lewis acids can also achieve demethylation, though this may lead to side reactions with aldehydes. rsc.org
Careful control of reaction conditions is crucial to prevent unwanted side reactions with the more reactive aldehyde group. For example, the high reactivity of BBr₃ necessitates low-temperature conditions to maintain selectivity. chem-station.com An alternative approach involves using iodocyclohexane (B1584034) in dimethylformamide, which generates HI in situ under milder conditions than traditional HI-based methods. rsc.orgacs.org Biocatalytic methods using enzymes like Rieske monooxygenases also offer a mild and selective means of demethylation. nih.gov
Table 1: Common Reagents for Demethylation of Aryl Methoxy Ethers
| Reagent | Conditions | Advantages | Potential Disadvantages |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) | High reactivity and effectiveness | Can react with other functional groups if not controlled |
| Hydrobromic acid (HBr) | High temperature (e.g., ~130°C) | Common and direct method | Harsh conditions may not be suitable for sensitive substrates |
| Aluminum chloride (AlCl₃) | Varies, often with a thiol co-reagent | Can be selective for demethylation in the presence of aldehydes | Thiol co-reagents can cause side reactions with aldehydes |
| Iodocyclohexane/DMF | Reflux | Milder conditions due to in situ HI generation | Requires higher temperatures |
| Biocatalytic (e.g., Rieske monooxygenase) | Mild (physiological) conditions | High selectivity | May have specific substrate requirements |
Regioselectivity and Chemoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—namely the aldehyde group, the methoxy-substituted pyrazole ring, and the phenyl ring—gives rise to considerations of regioselectivity and chemoselectivity in its reactions.
Chemoselectivity
In most instances, the aldehyde group is the most reactive site, allowing for a high degree of chemoselectivity.
Reactions at the Aldehyde: The aldehyde group can be selectively modified without affecting the pyrazole or methoxy groups. For example, it can undergo reduction to an alcohol, oxidation to a carboxylic acid, or participate in various carbon-carbon bond-forming reactions such as the Wittig reaction. researchgate.net
Reactions at the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. pharmaguideline.comglobalresearchonline.net However, since this position is already substituted with a methoxy group in the compound of interest, electrophilic attack would be directed elsewhere, likely at the C5 position. The pyrazole ring is generally resistant to oxidation and reduction under conditions that would transform the aldehyde group. pharmaguideline.comglobalresearchonline.net The nitrogen atoms of the pyrazole ring also possess basic and nucleophilic properties. mdpi.com
Regioselectivity
Regioselectivity becomes a key consideration in reactions involving the aromatic systems of the molecule.
Electrophilic Aromatic Substitution: The benzaldehyde moiety is a meta-directing group for electrophilic aromatic substitution on the phenyl ring. The pyrazole ring itself can also undergo electrophilic substitution. pharmaguideline.com The outcome of such reactions would depend on the specific reagents and conditions employed, which would determine the relative reactivity of the two aromatic rings.
Formylation: The Vilsmeier-Haack reaction provides an example of regioselectivity. In studies of related 1,3,5-triarylpyrazolines, formylation occurred selectively on the N-phenyl ring. researchgate.net
Table 2: Predicted Reactivity and Selectivity of this compound
| Reaction Type | Reagent/Conditions | Primary Reactive Site | Expected Product | Selectivity |
| Demethylation | BBr₃, low temperature | Methoxy group | 3-(4-Hydroxy-1H-pyrazol-1-yl)benzaldehyde | Chemoselective |
| Reduction | NaBH₄ | Aldehyde group | 3-(4-Methoxy-1H-pyrazol-1-yl)benzyl alcohol | Chemoselective |
| Oxidation | KMnO₄ | Aldehyde group | 3-(4-Methoxy-1H-pyrazol-1-yl)benzoic acid | Chemoselective |
| Wittig Reaction | Ph₃P=CHR | Aldehyde group | 3-(4-Methoxy-1H-pyrazol-1-yl)-styrene derivative | Chemoselective |
| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Phenyl or Pyrazole ring | Mixture of isomers | Regioselective |
Applications in Medicinal Chemistry and Drug Discovery Excluding Clinical Human Trial Data
Exploration of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde as a Versatile Bioactive Scaffold
The compound this compound belongs to the broader class of pyrazole (B372694) derivatives, which are recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from the pyrazole nucleus's ability to serve as a foundational structure for the development of a wide array of biologically active molecules. nih.govresearchgate.net The versatility of the pyrazole ring, characterized by its synthetic accessibility and drug-like properties, makes it a key building block in the design of novel therapeutic agents. nih.gov Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netnih.gov
The structure of this compound incorporates several key features that make it an attractive starting point for medicinal chemistry campaigns. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which can participate in hydrogen bonding and other molecular interactions critical for binding to biological targets. nih.gov The presence of the methoxy (B1213986) and benzaldehyde (B42025) groups provides opportunities for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net The aldehyde functional group, in particular, is a versatile handle for synthesizing more complex molecules, such as Schiff bases, hydrazones, and various heterocyclic systems, further expanding the chemical diversity of potential drug candidates. researchgate.net
Researchers have extensively utilized pyrazole carbaldehydes as building blocks to create more valuable and bioactive molecules. researchgate.net The exploration of derivatives synthesized from pyrazole C-3/C-5 carbaldehydes has led to the formation of a range of biologically potent heterocyclic structures. researchgate.net These derivatives have shown promise as antiproliferative and antimicrobial agents, highlighting the potential of the this compound scaffold in the development of new therapeutics. researchgate.net The metabolic stability of the pyrazole nucleus is another important factor contributing to its frequent use in the design of new drugs. nih.gov
In Vitro Assessment of Biological Activities for this compound Analogues
In Vitro Anticancer Activity
The pyrazole scaffold is a core component of numerous compounds investigated for their anticancer properties. researchgate.netresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, with some showing promising cytotoxic effects. uwc.ac.zanih.gov
A range of pyrazole derivatives have been tested against a panel of human cancer cell lines, demonstrating the broad-spectrum potential of this chemical class.
MCF-7 (Human Breast Cancer): Numerous studies have reported the cytotoxic effects of pyrazole analogues on MCF-7 cells. nih.govresearchgate.netmdpi.com For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against MCF-7 cells, with IC50 values in the micromolar range. rsc.org Similarly, pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their anticancer potency towards MCF-7 cell lines. nih.gov One study found that a series of pyrazole-based compounds exhibited moderate cytotoxicity against MCF-7 cells. uwc.ac.za
Hep-G2 (Human Hepatocellular Carcinoma): Pyrazole derivatives have also been assessed for their activity against liver cancer cells. nih.govresearchgate.netmdpi.com Some synthesized compounds have displayed cytotoxic activity against HepG2 cells. researchgate.net In one study, a pyrazole derivative effectively inhibited the cell growth of HepG2 cells with a low IC50 value. nih.gov
HCT-116 (Human Colon Carcinoma): The HCT-116 cell line has been a common target for evaluating the anticancer potential of pyrazole analogues. nih.govnih.gov Research has shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxicity towards HCT-116 cells. nih.gov Furthermore, HCT-116 has been identified as a particularly sensitive cell line to some pyrazolyl analogues, with one compound demonstrating an IC50 value of 4.2 μM. nih.gov
PaCa-2 (Human Pancreatic Cancer): While direct data on this compound analogues against PaCa-2 is limited, broader studies on pyrazole derivatives have shown activity against pancreatic cancer cells. For example, a QSAR study on N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide (B126) derivatives identified compounds with promising inhibitory activity against the MIA PaCa-2 human pancreatic ductal adenocarcinoma cell line. eurjchem.com
PC3 (Human Prostate Cancer): The anticancer activity of pyrazole derivatives has been extended to prostate cancer cell lines. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated cytotoxic effects against PC-3 cancer cells. rsc.org
The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Cancer Cell Line | Compound/Derivative Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 1,3,5-trisubstituted-1H-pyrazole derivative | 3.9–35.5 | rsc.org |
| MCF-7 (Breast) | Pyrazolo[3,4-b]pyridine derivative (14g) | 4.66 | nih.gov |
| HepG2 (Liver) | Pyrazole analogue (Compound 1) | 4.4 | nih.gov |
| HCT-116 (Colon) | Pyrazolo[3,4-b]pyridine derivative (14g) | 1.98 | nih.gov |
| HCT-116 (Colon) | Pyrazole analogue (Compound 1) | 4.2 | nih.gov |
| MIA PaCa-2 (Pancreatic) | 3,5-dimethyl-4-substituted-pyrazole derivative (Compound 3) | 0.869 | eurjchem.com |
The anticancer activity of pyrazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. researchgate.net
Apoptosis Induction: Several studies have demonstrated that pyrazole-based compounds can trigger apoptosis in cancer cells. nih.govwaocp.org This process is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. nih.govwaocp.org For instance, one pyrazole derivative was shown to induce apoptosis in triple-negative breast cancer cells, accompanied by an increase in caspase-3 activity. nih.govwaocp.org Other mechanistic studies have shown that pyrazole derivatives can activate pro-apoptotic proteins such as Bax and p53. rsc.org Some compounds have also been found to cause DNA damage, leading to genotoxic stress and subsequent cell death. rsc.org
Cell Cycle Inhibition: In addition to inducing apoptosis, pyrazole analogues can also halt the proliferation of cancer cells by causing cell cycle arrest. waocp.orgresearchgate.net A number of pyrazole derivatives have been shown to arrest the cell cycle at the G2/M phase. researchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating. For example, a specific pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 cells. waocp.org
In Vitro Antimicrobial and Antifungal Activity
The pyrazole scaffold is also a key feature in many compounds with significant antimicrobial and antifungal properties. nih.govnih.gov
Derivatives of pyrazole have been synthesized and screened for their activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains.
Gram-Positive Bacteria: A number of pyrazole derivatives have shown potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. nih.gov In some cases, these compounds have demonstrated low minimum inhibitory concentrations (MICs) and a bactericidal effect. nih.gov One study reported a series of trifluoromethyl phenyl-substituted pyrazole derivatives that were effective in inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis. nih.gov Another study found that a pyrazoline derivative showed the highest antibacterial activity against Staphylococcus aureus. researchgate.net
Gram-Negative Bacteria: While some pyrazole derivatives have shown broad-spectrum activity, others exhibit more selective action. For example, one study found that a particular pyrazole compound was exceedingly active against the Gram-negative bacterium Escherichia coli, with a MIC of 0.25 μg/mL. nih.gov However, in another study, a set of indazole and pyrazoline derivatives were found to be inactive against Gram-negative species but active towards Gram-positive isolates. mdpi.com
The following table provides a summary of the antimicrobial activity of selected pyrazole derivatives.
| Bacterial Strain | Compound/Derivative Type | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli (Gram-negative) | Pyrazole derivative (Compound 3) | 0.25 | nih.gov |
| Streptococcus epidermidis (Gram-positive) | Pyrazole derivative (Compound 4) | 0.25 | nih.gov |
| Staphylococcus aureus (Gram-positive) | Trifluoromethyl phenyl-substituted pyrazole | Effective at 2x MIC | nih.gov |
| Enterococcus faecalis (Gram-positive) | Trifluoromethyl phenyl-substituted pyrazole | Effective at 2x MIC | nih.gov |
Determination of Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a critical measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For pyrazole-benzaldehyde derivatives, MIC values have been determined against various pathogens to quantify their potency.
In a study evaluating a series of novel pyrazole derivatives, compounds were tested against a panel of bacteria and fungi. For instance, one derivative exhibited an MIC of 0.25 μg/mL against Escherichia coli, a gram-negative bacterium, while another showed the same MIC against Streptococcus epidermidis, a gram-positive bacterium. nih.gov Another compound demonstrated an MIC of 1 μg/mL against the fungus Aspergillus niger. nih.gov
The following table summarizes the MIC values for selected pyrazole derivatives against various microorganisms, illustrating the range of their antimicrobial activity.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| Pyrazole Derivative 1 | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative 2 | Streptococcus epidermidis | 0.25 | nih.gov |
| Pyrazole Derivative 3 | Aspergillus niger | 1 | nih.gov |
Antifungal Efficacy Against Relevant Fungal Pathogens
Analogues of this compound have demonstrated notable antifungal properties against a variety of clinically and agriculturally relevant fungal pathogens. The structural framework of the pyrazole ring is a key contributor to this bioactivity.
Research has shown that certain fluorinated pyrazole aldehydes exhibit moderate activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com For example, a 2-chlorophenyl derivative showed inhibition of 43.07% and 46.75% against these two fungi, respectively. mdpi.com Another study found that a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety displayed significant fungicidal activities, with some compounds achieving over 90% inhibition against Gaeumannomyces graminis var. tritici at a concentration of 50 μg/mL. nih.gov
The antifungal efficacy of selected pyrazole-benzaldehyde analogues is presented in the table below, highlighting their potential as lead compounds for the development of new antifungal agents.
| Fungal Pathogen | Compound/Derivative | Inhibition/Activity | Reference |
| Sclerotinia sclerotiorum | 2-chlorophenyl pyrazole aldehyde | 43.07% inhibition | mdpi.com |
| Fusarium culmorum | 2-chlorophenyl pyrazole aldehyde | 46.75% inhibition | mdpi.com |
| Colletotrichum micotianae | Pyrazole analogue 1v | 56.03% inhibition | nih.gov |
| Fusarium graminearum | Pyrazole analogue 1v | 81.22% inhibition | nih.gov |
| Gaeumannomyces graminis var. tritici | Pyrazole-tetrahydroquinoline derivative | >90% inhibition | nih.gov |
Other In Vitro Biological Activities of Pyrazole-Benzaldehyde Derivatives (e.g., anti-inflammatory, antioxidant)
Beyond their antimicrobial properties, pyrazole-benzaldehyde derivatives have been investigated for other significant in vitro biological activities, most notably anti-inflammatory and antioxidant effects. The pyrazole nucleus is a common feature in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. nih.gov
Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, certain novel pyrazole analogues have shown better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium in in vitro assays. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. ijpsjournal.com
Antioxidant Activity: The antioxidant properties of pyrazole derivatives have also been a subject of interest. These compounds have shown the ability to scavenge free radicals in various in vitro assays. nih.govresearchgate.net For example, a series of pyrazole benzimidazolone derivatives exhibited excellent antioxidant activity, with IC50 values significantly better than the reference compounds, ascorbic acid and BHT. nih.gov The antioxidant capacity is often evaluated using assays such as ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC). nih.gov
Target Identification and Elucidation of Mechanism of Action for this compound Analogues
Understanding the specific molecular targets and mechanisms of action is crucial for the development of therapeutic agents. Research on this compound analogues has employed both experimental and computational approaches to elucidate their biological activities.
Enzyme Inhibition Assays and Binding Studies
Enzyme inhibition assays are fundamental in identifying the molecular targets of bioactive compounds. Pyrazole derivatives have been shown to inhibit a variety of enzymes.
For instance, some pyrazole-benzamide compounds have been identified as multi-targeting protein kinase inhibitors, showing significant suppression of EGFRWT and B-RAF WT kinases. bohrium.com Molecular docking studies have further supported these findings by predicting the binding modes of these compounds within the active sites of the kinases. bohrium.com Other pyrazole derivatives have demonstrated inhibitory activity against lipoxygenase, with some compounds showing potent inhibition with IC50 values in the micromolar range. nih.gov Additionally, pyrazole-containing compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. mdpi.comturkjps.org
In Silico Predictions of Biological Targets and Pathways
Computational, or in silico, methods play a vital role in modern drug discovery by predicting the biological targets and metabolic pathways of novel compounds. Molecular docking and molecular dynamics (MD) simulations are key techniques used in this area.
In silico studies have been conducted on numerous pyrazole derivatives to assess their potential as inhibitors for various protein targets linked to cancer, such as HDAC, C-RAF, and VEGFR. nih.gov These computational approaches help in understanding the binding interactions at a molecular level and can predict the binding affinity of a compound for its target. bohrium.comnih.gov Furthermore, ADME (absorption, distribution, metabolism, and excretion) predictions are often performed to evaluate the drug-like properties of these compounds, such as oral bioavailability and potential to cross the blood-brain barrier. bohrium.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify key structural features required for efficacy.
For pyrazole derivatives, SAR studies have revealed several important insights. For example, the nature and position of substituents on the pyrazole and phenyl rings can significantly influence their biological activity. In one study on MALT1 protease inhibitors, it was found that large hydrophobic substituents at the 1-position of the pyrazole ring were necessary for potency. sci-hub.se The exploration of different substituents on a phenyl ring attached to the pyrazole core has also been a common strategy to enhance activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. nih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
The biological profile of compounds based on the this compound scaffold is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous pyrazole-containing molecules have demonstrated that minor chemical modifications can lead to significant changes in efficacy and target selectivity. nih.govresearchgate.net These modifications are typically explored on both the pyrazole and the benzaldehyde rings.
Substitutions on the Pyrazole Ring:
The pyrazole ring is a critical component for interaction with biological targets and can be modified to fine-tune activity. The existing methoxy group at the 4-position is an important feature.
4-Position Substituent: The methoxy group (-OCH₃) is an electron-donating group. Altering its electronic properties, size, or hydrogen-bonding capacity can modulate biological activity. For instance, replacing it with an electron-withdrawing group, such as a halogen (e.g., chloro, bromo) or a trifluoromethyl group (-CF₃), can significantly alter the electron density of the pyrazole ring, potentially impacting binding affinity to target proteins. wikipedia.orgsmolecule.comchemicalbook.com In studies of the COX-2 inhibitor Celecoxib, a trifluoromethyl group was found to provide superior selectivity and potency compared to a simple methyl group. wikipedia.org
Other Pyrazole Positions (3- and 5-positions): Introducing substituents at the vacant 3- and 5-positions of the pyrazole ring can influence steric and electronic properties. Small alkyl groups (e.g., methyl) or larger aromatic rings (e.g., phenyl) at these positions have been shown to affect inhibitory activity in different enzyme systems. nih.gov For example, in a series of 3,5-diphenylpyrazole (B73989) inhibitors of meprin α and β, the introduction of different residues revealed that a cyclopentyl moiety maintained high activity, while methyl or benzyl (B1604629) groups led to a decrease. nih.gov
Substitutions on the Benzaldehyde Ring:
The benzaldehyde portion of the scaffold provides another avenue for structural modification to enhance biological performance.
Additional Ring Substituents: Adding other functional groups to the benzaldehyde ring can impact potency and pharmacokinetic properties. Electron-donating groups like methoxy moieties have been shown in some pyrazole-based thiohydantoin derivatives to confer additional hydrogen bonding opportunities and enhance interactions with active sites. nih.gov Conversely, electron-withdrawing groups such as fluorine can be important for developing potent anti-inflammatory analogs. nih.gov
The following table summarizes the potential impact of various substituent modifications on the core scaffold, based on findings from related pyrazole derivatives.
| Modification Site | Substituent Type | Potential Impact on Biological Properties | Rationale / Example from Related Compounds |
|---|---|---|---|
| Pyrazole Ring (4-Position) | Electron-Withdrawing (e.g., -Cl, -Br, -CF₃) | Alters ring electronics; may increase potency and/or selectivity. | Trifluoromethyl groups on pyrazole rings can enhance COX-2 selectivity. wikipedia.org Bromo-substituted pyrazoles are used as synthetic intermediates for bioactive molecules. smolecule.com |
| Hydrogen (-H) | Removes electron-donating effect; may alter binding mode. | Serves as a baseline for evaluating the effect of other substituents. | |
| Pyrazole Ring (3- & 5-Positions) | Small Alkyl (e.g., -CH₃) | Introduces steric bulk; can either increase or decrease activity depending on the target. | Methyl groups can provide low steric hindrance to maximize potency in some contexts. wikipedia.org |
| Aryl/Cycloalkyl | Significantly increases size and lipophilicity; potential for π-π interactions. | Diphenylpyrazole derivatives show high inhibitory activity against meprin α. nih.gov | |
| Benzaldehyde Ring | Positional Isomers (ortho-, para-CHO) | Changes molecular geometry and directionality of interactions. | Alters the spatial relationship between the pyrazole and aldehyde functionalities. |
| Additional Substituents (e.g., -F, -OH, -OCH₃) | Modulates lipophilicity, solubility, and hydrogen-bonding capacity. | Fluorine can enhance antinociceptive effects; additional methoxy groups can improve interactions with COX-2 active sites. nih.gov |
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a key strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group or fragment with another that has similar physical or chemical properties. drughunter.comacs.org This approach can be applied to various parts of the this compound scaffold.
Bioisosteres for the Pyrazole Ring:
The pyrazole ring itself is often considered a bioisostere for other aromatic systems like benzene (B151609) or phenol (B47542), as it can enhance potency and improve physicochemical properties such as solubility. nih.govpharmablock.com However, the pyrazole moiety can also be replaced by other five-membered heterocycles to further optimize a compound's profile.
Thiazoles, Triazoles, and Imidazoles: These heterocycles have been successfully used as bioisosteres for the pyrazole ring in the development of cannabinoid receptor antagonists. acs.org For example, replacing the 1,5-diarylpyrazole core of Rimonabant with imidazole, thiazole (B1198619), or triazole rings resulted in compounds that retained CB1 antagonistic activity and exhibited high receptor subtype selectivity. acs.org These rings can mimic the hydrogen bonding properties of pyrazole while offering different metabolic stability and pharmacokinetic profiles. drughunter.com
Indazole: This bicyclic heterocycle can be considered a bioisostere for pyrazole, particularly when replacing a phenol group, as it can provide a necessary hydrogen bond donor function while potentially improving the pharmacokinetic profile. nih.gov
Bioisosteres for the Benzaldehyde Moiety:
The benzaldehyde part of the molecule can be modified through several bioisosteric replacement strategies.
Phenyl Ring Replacement: The phenyl ring is a common site for metabolic oxidation. hyphadiscovery.com Replacing it with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine, can introduce nitrogen atoms that alter the ring's electron density, potentially reducing metabolism by cytochrome P450 enzymes and improving water solubility. cambridgemedchemconsulting.com
Aldehyde Group Replacement: The aldehyde group is a hydrogen bond acceptor. It can be replaced by other groups that serve a similar function but have different chemical properties.
Nitrile (-C≡N): The nitrile group is a classic bioisostere for an aldehyde or ketone, as it is a polar group that can act as a hydrogen bond acceptor.
Heterocycles: Small, electron-rich heterocycles like oxadiazoles (B1248032) or oxazoles can be used to replace amide or carbonyl functionalities. drughunter.com These rings can mimic the hydrogen bonding capabilities while enhancing metabolic stability. hyphadiscovery.com For example, 1,3,4-oxadiazoles have been used as bioisosteric replacements for carboxamide groups, improving plasma stability in rats. hyphadiscovery.com
The table below outlines potential bioisosteric replacements for the core scaffold.
| Original Fragment | Bioisosteric Replacement | Potential Advantages | Example from Medicinal Chemistry |
|---|---|---|---|
| Pyrazole | Imidazole | Alters basicity and hydrogen bonding pattern; can maintain or improve potency. | Used as a successful bioisostere for the pyrazole in CB1 receptor antagonists. acs.org |
| 1,2,3-Triazole | Can improve metabolic stability and mimic amide bond conformations. | A 1,2,4-triazole (B32235) serves as a stable tertiary amide bioisostere in Alprazolam. drughunter.comhyphadiscovery.com | |
| Thiazole | Modifies electronic and steric profile; can retain biological activity. | Demonstrated to be a cannabinoid bioisostere of diarylpyrazoles. acs.org | |
| Phenyl Ring (of Benzaldehyde) | Pyridine / Pyrimidine | Increases polarity, improves aqueous solubility, can reduce CYP-mediated metabolism. | Replacement of a phenyl ring with pyridyl or other nitrogen-containing heterocycles can improve metabolic stability. cambridgemedchemconsulting.com |
| Non-aromatic Scaffolds (e.g., Bicyclo[1.1.1]pentane) | Improves solubility and metabolic stability while maintaining correct vector orientation for substituents. | Bicyclo[1.1.1]pentane is a recognized non-classical bioisostere for a para-substituted phenyl ring. enamine.net | |
| Aldehyde Group (-CHO) | Nitrile (-C≡N) | Acts as a hydrogen bond acceptor with different steric and electronic properties; often metabolically stable. | A common replacement for carbonyl groups in medicinal chemistry. |
| 1,3,4-Oxadiazole | Mimics hydrogen bonding properties of a carbonyl/amide while often improving metabolic stability. | Used as a replacement for carboxamides to enhance plasma stability. hyphadiscovery.com |
Applications in Materials Science
Utilization of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde in the Synthesis of Novel Functional Materials
The aldehyde functionality in this compound serves as a key reactive site for a multitude of chemical transformations, enabling its incorporation into larger, more complex molecular and polymeric structures. Research on analogous pyrazole-4-carboxaldehyde compounds has demonstrated their utility in multicomponent reactions to synthesize a diverse range of heterocyclic systems. For instance, various pyrazole (B372694) aldehydes are known to undergo condensation reactions to form Schiff bases, which can then be used to create metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials are of significant interest due to their high porosity and potential applications in gas storage, catalysis, and separation technologies.
Furthermore, the pyrazole ring itself can be a critical component of functional materials. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination polymers with interesting magnetic or luminescent properties. While specific research detailing the use of this compound in these applications is yet to be published, its structure strongly suggests its suitability as a precursor for such advanced materials.
Potential as Building Blocks for Organic and Printed Electronics
The field of organic electronics relies on the development of novel organic semiconductors with tailored properties for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Pyrazole-containing compounds have been investigated for their electronic properties, and the π-conjugated system of this compound makes it a candidate for further exploration in this area.
Computational studies on related pyrazole derivatives have been employed to predict their electronic properties, such as HOMO-LUMO energy levels, which are crucial for determining their charge transport capabilities. The methoxy (B1213986) group on the pyrazole ring of the target compound is an electron-donating group, which would influence the electronic nature of the molecule and, consequently, its potential as a p-type or n-type semiconductor. The aldehyde group provides a convenient handle for further chemical modification, allowing for the fine-tuning of its electronic properties and solubility, which is a critical aspect for processing in printed electronics. Although experimental data for this compound in organic electronic devices is not yet available, its structural features warrant investigation.
Development of Fluorescent Probes Incorporating the this compound Moiety
Fluorescent probes are indispensable tools in chemical and biological research for the detection and imaging of various analytes. The pyrazole scaffold is a known component of many fluorescent compounds. The fluorescence properties of these molecules often arise from intramolecular charge transfer (ICT) processes, which can be modulated by the presence of electron-donating and electron-accepting groups.
In this compound, the methoxy group acts as an electron donor, while the benzaldehyde (B42025) moiety can be considered an electron-withdrawing group. This donor-acceptor structure is a common design principle for fluorescent dyes. While specific studies on the fluorescence of this particular compound are not prevalent, research on other pyrazole derivatives has shown that their emission properties can be sensitive to the surrounding environment, making them suitable for use as sensors for ions or biomolecules. The aldehyde group could also be functionalized to introduce specific recognition sites for target analytes, thereby creating highly selective fluorescent probes.
Integration into Dendritic Chromophores and Nonlinear Optics (for related pyrazoles)
Nonlinear optics (NLO) is a field with significant applications in photonics and optoelectronics, including frequency conversion and optical switching. The search for organic molecules with large third-order NLO susceptibility is an active area of research. Pyrazoline derivatives, which are structurally related to pyrazoles, have shown promising NLO properties.
An experimental and theoretical study of two 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2H-pyrazoline derivatives revealed their potential for NLO applications. researchgate.netutp.edu.co The nonlinear optical parameters were determined using the Z-scan technique with a Nd:YAG laser at 532 nm. The results indicated that these molecules possess a significant third-order electronic susceptibility. researchgate.netutp.edu.co
The table below summarizes the nonlinear optical properties of these related pyrazoline compounds.
| Compound | Nonlinear Refractive Index (η₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| Pyrazoline with H substituent | Varies with laser power | Varies with laser power | In the order of 10⁻⁸ |
| Pyrazoline with CN substituent | Varies with laser power | Varies with laser power | In the order of 10⁻⁸ |
Data extracted from studies on related 1-Aryl-3-(4-methoxyphenyl)-5-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2H-pyrazolines. researchgate.netutp.edu.co
These findings suggest that the pyrazole scaffold, particularly when appropriately substituted with electron-donating and electron-accepting groups, can be a valuable component in the design of NLO chromophores. The this compound moiety, with its inherent donor-acceptor characteristics, could potentially be integrated into larger dendritic structures to enhance NLO effects through cooperative interactions between multiple chromophoric units. Further research is needed to synthesize and characterize such dendritic macromolecules and to evaluate their NLO properties.
Applications in Coordination Chemistry and Organometallic Chemistry
Ligand Properties of Pyrazole-Benzaldehyde Derivatives and Metal Complex Formation
Pyrazole-based ligands are widely recognized for their ability to form stable complexes with a variety of metal ions. The nitrogen atoms of the pyrazole (B372694) ring can act as effective coordination sites. In derivatives like 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde, the presence of additional functional groups, such as the aldehyde, can influence the coordination behavior and the resulting complex's geometry and stability.
Research on analogous pyrazole compounds has shown that they can act as monodentate, bidentate, or bridging ligands. For instance, pyrazole derivatives have been successfully used to synthesize complexes with transition metals such as copper(II), nickel(II), cobalt(II/III), and others. The coordination can occur through one or both nitrogen atoms of the pyrazole ring. The benzaldehyde (B42025) moiety can also participate in coordination, particularly after conversion to a Schiff base or other derivatives, which can introduce additional donor atoms (e.g., nitrogen and oxygen), leading to the formation of multidentate ligands. This versatility allows for the construction of diverse coordination architectures, from simple mononuclear complexes to more complex polynuclear structures.
The electronic properties of the substituents on the pyrazole and phenyl rings play a crucial role in the ligand's properties. The methoxy (B1213986) group on the pyrazole ring of this compound is an electron-donating group, which can increase the electron density on the pyrazole nitrogen atoms, potentially enhancing their coordination ability.
A general representation of the formation of a metal complex with a pyrazole-benzaldehyde type ligand is depicted below:
Table 1: Potential Coordination Modes of Pyrazole-Benzaldehyde Derivatives
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Cu(II), Ni(II), Zn(II) |
| Bidentate (Chelating) | Coordination through a pyrazole nitrogen and another donor atom from a modified aldehyde group (e.g., Schiff base). | Co(II), Mn(II), Fe(III) |
| Bridging | The pyrazole ring bridges two metal centers. | Cu(II), Ag(I) |
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations. While direct catalytic studies of complexes of this compound are not extensively reported, the catalytic behavior of structurally similar complexes offers valuable insights into their potential applications.
One prominent area of application is in oxidation reactions. For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. This activity is attributed to the ability of the copper center to mimic the active site of catecholase enzymes. Similarly, cobalt, nickel, and copper complexes of pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields under optimized conditions. researchgate.net
The general mechanism for such catalytic oxidations often involves the activation of an oxidant (like hydrogen peroxide) by the metal complex, followed by the transfer of an oxygen atom to the substrate. The ligand framework plays a critical role in stabilizing the metal center in various oxidation states and in modulating its reactivity.
Table 2: Potential Catalytic Applications of Metal Complexes with Pyrazole-Benzaldehyde Type Ligands
| Catalytic Reaction | Substrate | Product | Metal Catalyst |
| Catechol Oxidation | Catechol | o-Quinone | Copper(II) |
| Styrene Oxidation | Styrene | Benzaldehyde | Cobalt(II/III), Nickel(II), Copper(II) researchgate.net |
The specific electronic and steric properties imparted by the 4-methoxy-1H-pyrazol-1-yl and benzaldehyde moieties in this compound are expected to influence the catalytic performance of its metal complexes. The electron-donating methoxy group could enhance the catalytic activity by increasing the electron density at the metal center. Further research into the synthesis and catalytic evaluation of metal complexes of this particular ligand is warranted to fully explore its potential in homogeneous catalysis.
Future Research Directions and Outlook for 3 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde and its derivatives is poised to embrace the principles of green chemistry, moving away from traditional methods that often involve harsh conditions and hazardous reagents. Future research will likely focus on the development of more sustainable and efficient synthetic routes.
One promising avenue is the adoption of flow chemistry . This technology offers superior control over reaction parameters, enhanced safety, and improved scalability compared to conventional batch processes. mdpi.com The continuous nature of flow synthesis can lead to higher yields and purity, minimizing waste and energy consumption. For a multi-step synthesis, such as that required for this compound, a continuous flow setup could integrate synthesis, purification, and analysis, significantly streamlining the production process.
Furthermore, the use of green solvents , particularly water, is a key area of future development. nih.gov Research into aqueous-based synthetic methods for pyrazole (B372694) derivatives is gaining traction, offering an environmentally benign alternative to volatile organic solvents. nih.gov Techniques such as microwave-assisted and ultrasound-assisted synthesis in aqueous media have already shown promise for other pyrazole derivatives and could be adapted for the target molecule. mdpi.com
Biocatalysis represents another frontier for the sustainable synthesis of the benzaldehyde (B42025) moiety. The use of enzymes from plant wastes to reduce benzaldehyde precursors to the desired aldehyde is an eco-friendly approach that avoids toxic metal reducing agents. mdpi.comwhiterose.ac.uk Integrating biocatalytic steps into the synthesis of this compound could significantly enhance its green credentials.
The development of novel catalytic systems is also crucial. This includes the use of recyclable catalysts and exploring solvent-free reaction conditions, which align with the goals of atom economy and waste reduction. nih.gov Multicomponent reactions, which allow the synthesis of complex molecules in a single step from three or more reactants, also present an efficient and sustainable strategy for producing pyrazole-containing compounds.
| Methodology | Potential Advantages for Synthesizing this compound |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and potential for integrated synthesis and purification. mdpi.com |
| Green Solvents (e.g., Water) | Reduced environmental impact, lower toxicity, and increased safety. nih.govnih.gov |
| Microwave/Ultrasound Assistance | Accelerated reaction times, increased yields, and enhanced energy efficiency. mdpi.com |
| Biocatalysis | Use of renewable resources, mild reaction conditions, and reduced generation of toxic waste. mdpi.comwhiterose.ac.uk |
| Solvent-Free Reactions | Minimized waste, reduced environmental pollution, and lower costs. nih.gov |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
Preliminary studies suggest that this compound and related pyrazole derivatives possess a range of biological activities, including potential anti-inflammatory and anticancer properties. However, a detailed understanding of their mechanisms of action at the molecular level is largely unexplored. Future research must delve into these mechanisms to unlock the full therapeutic potential of this compound.
A critical area of investigation will be the identification of specific biological targets . It is hypothesized that the compound may exhibit bioactivity through the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. mdpi.com Future studies should employ techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the precise proteins and cellular pathways that interact with this compound.
Molecular docking and simulation studies will be instrumental in predicting and visualizing the binding of this compound to its biological targets. By understanding the binding modes and key interactions, researchers can gain insights into the structure-activity relationships (SARs). This knowledge is crucial for the rational design of more potent and selective analogues. For instance, docking studies on other pyrazole derivatives have successfully elucidated their binding to enzymes like DNA gyrase B and methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), revealing the importance of the pyrazole and phenyl rings in forming hydrogen bonds with active site residues.
Furthermore, comprehensive structure-activity relationship (SAR) studies are needed. By systematically modifying the structure of this compound—for example, by altering the substituents on the phenyl and pyrazole rings—and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features responsible for its therapeutic effects. This will guide the optimization of the lead compound to improve its efficacy and reduce potential side effects.
| Research Approach | Objective | Expected Outcome |
| Target Identification | To identify the specific proteins and cellular pathways that interact with the compound. | A clear understanding of the molecular targets, providing a basis for mechanistic studies. |
| Molecular Docking & Simulation | To predict and visualize the binding of the compound to its biological targets. | Insights into binding modes and key interactions, guiding rational drug design. |
| Structure-Activity Relationship (SAR) Studies | To determine the relationship between the chemical structure and biological activity. | Identification of key pharmacophoric features for optimizing potency and selectivity. |
Exploration of Novel Applications in Emerging Fields of Chemistry and Materials Science
Beyond its potential in pharmaceuticals, this compound holds promise for applications in emerging fields of chemistry and materials science. Its unique electronic characteristics make it a candidate for use in organic electronics and photonic devices. ontosight.ai
A significant area for future exploration is its application as a chemosensor . Pyrazole derivatives are known for their remarkable photophysical properties and have been successfully employed in the development of fluorescent and colorimetric sensors for the detection of metal ions and anions. mdpi.comnih.govnih.gov The presence of nitrogen atoms in the pyrazole ring and the carbonyl group in the benzaldehyde moiety of this compound provides potential coordination sites for metal ions. Future research could focus on designing and synthesizing sensors based on this scaffold for environmental monitoring, biological imaging, and industrial process control. The versatility of the pyrazole structure allows for fine-tuning of its photophysical properties to achieve high sensitivity and selectivity for specific analytes. nih.gov
The compound could also serve as a building block for the synthesis of novel functional polymers and materials . The aldehyde group can participate in various polymerization reactions, allowing for the incorporation of the pyrazole-methoxy-phenyl moiety into polymer backbones or as pendant groups. This could lead to the development of materials with tailored optical, electronic, or thermal properties. For example, polymers containing this unit might exhibit interesting liquid crystalline behavior or find use in organic light-emitting diodes (OLEDs).
Furthermore, the reactivity of the aldehyde and the potential for functionalization of the pyrazole and phenyl rings open up possibilities for its use in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole ring and the oxygen of the aldehyde could act as coordinating sites for metal ions, leading to the formation of novel MOF structures with unique properties.
| Emerging Application | Potential Role of this compound |
| Chemosensors | As a core scaffold for fluorescent and colorimetric sensors for detecting metal ions and other analytes. mdpi.comnih.govnih.gov |
| Functional Polymers | As a monomer or functional unit to create polymers with specific optical and electronic properties. |
| Organic Electronics | As a component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai |
| Metal-Organic Frameworks (MOFs) | As a ligand for the construction of porous materials for catalysis, separation, and gas storage. |
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, and this compound and its analogues are well-positioned to benefit from these technologies.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be enhanced by machine learning algorithms to predict the biological activity of new compounds based on their chemical structure. ej-chem.orgshd-pub.org.rs By training ML models on datasets of pyrazole derivatives with known activities, it is possible to develop predictive models that can rapidly screen large virtual libraries of analogues of this compound to identify those with the highest potential for desired biological effects. This in silico screening can significantly reduce the time and cost associated with traditional experimental screening.
AI and ML can also play a crucial role in predicting synthetic routes for novel analogues. By analyzing vast databases of chemical reactions, machine learning models can suggest the most efficient and sustainable synthetic pathways to produce the designed compounds. beilstein-journals.org This can help chemists to overcome synthetic challenges and accelerate the development of new molecules.
The application of AI and ML is not limited to drug discovery. These computational tools can also be used to predict the material properties of new analogues, aiding in the design of novel functional materials for applications in electronics, sensors, and other fields.
| AI/ML Application | Role in Advancing Research on this compound Analogues |
| QSAR Modeling | To predict the biological activity of new analogues and prioritize them for synthesis and testing. ej-chem.orgshd-pub.org.rs |
| Generative and Reinforcement Learning | To design novel analogues with optimized properties for specific applications. nih.gov |
| Synthetic Route Prediction | To identify efficient and sustainable synthetic pathways for the designed analogues. beilstein-journals.org |
| Material Property Prediction | To predict the electronic, optical, and other physical properties of new materials based on this scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
